MAO-B Inhibitory Potency: 6-Bromo Derivative vs. Ortho-Chloro and Ortho-Fluoro Lead Compounds
The 6-bromo-4′-(dimethylamino) coumarin–chalcone (designated CC10) inhibits recombinant human MAO-B with an IC50 of 3.36 ± 0.71 μM. This places it as a moderately potent inhibitor, approximately 6.6-fold less potent than the lead 2-chloro derivative CC2 (IC50 = 0.51 ± 0.29 μM) but equipotent to the 4-fluoro analog CC9 (IC50 = 3.61 ± 0.12 μM) [1]. The data confirm that a 6-bromo substitution on the coumarin core retains measurable MAO-B activity, whereas the absence of halogen or alternative substitution patterns can abolish inhibition entirely [1].
| Evidence Dimension | IC50 against recombinant human MAO-B |
|---|---|
| Target Compound Data | 3.36 ± 0.71 μM (CC10) |
| Comparator Or Baseline | CC2 (2-chloro derivative): 0.51 ± 0.29 μM; CC9 (4-fluoro derivative): 3.61 ± 0.12 μM |
| Quantified Difference | 6.6-fold less potent than CC2; 1.07-fold more potent than CC9 |
| Conditions | Recombinant human MAO-B, 10 μM compound pre-incubation, kynuramine (0.06 mM) or benzylamine (0.3 mM) as substrates [1]. |
Why This Matters
This quantifies the potency penalty of a 6-bromo vs. a 2-chloro substitution on the coumarin–chalcone scaffold, enabling rational selection when sub-micromolar potency is not the primary requirement but other properties (e.g., selectivity window, synthetic accessibility, or off-target profile) are prioritized.
- [1] Rehuman, N. A.; Oh, J. M.; Nath, L. R.; Khames, A.; Abdelgawad, M. A.; Gambacorta, N.; Nicolotti, O.; Jat, R. K.; Kim, H.; Mathew, B. Halogenated Coumarin–Chalcones as Multifunctional Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. ACS Omega 2021, 6 (42), 28182–28193. DOI: 10.1021/acsomega.1c04252. View Source
